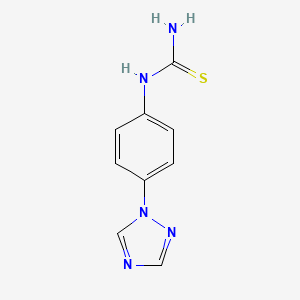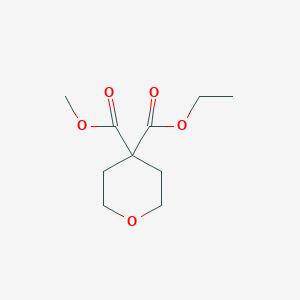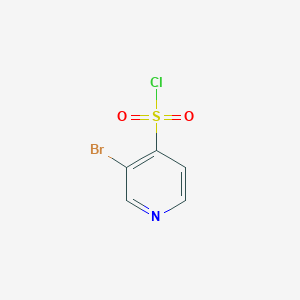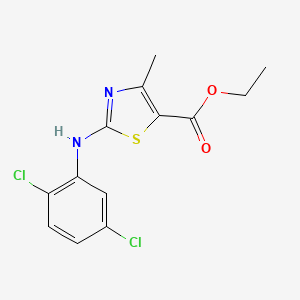
4-(1,2,4-Triazol-1-yl)phenylthiourea
Descripción general
Descripción
4-(1,2,4-Triazol-1-yl)phenylthiourea is a compound that has been studied for its potential antiviral and anticancer properties. It belongs to the class of compounds known as non-obligate chain terminating nucleosides, which are important in antiviral discovery .
Synthesis Analysis
The synthesis of 4-(1,2,4-Triazol-1-yl)phenylthiourea and its derivatives has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular formula of 4-(1,2,4-Triazol-1-yl)phenylthiourea is C9H9N5S, and it has a molecular weight of 219.27 . The structures of its derivatives have been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis
4-(1,2,4-Triazol-1-yl)phenylthiourea is a solid substance with a melting point of 243-245° C and a predicted boiling point of 427.6° C at 760 mmHg. It has a predicted density of 1.5 g/cm3 and a refractive index of n20D 1.75 .Aplicaciones Científicas De Investigación
Anticancer Agents
4-(1,2,4-Triazol-1-yl)phenylthiourea and its derivatives have shown promising results as anticancer agents . They have been found to exhibit potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116 . Some of these compounds have shown cytotoxic effects lower than 12 μM against Hela cell line .
Chemotherapeutic Agents
These compounds have been used in chemotherapy, a common treatment for cancer . They act against all rapidly proliferating cells, killing both cancer and some normal cells, specifically those dividing rapidly .
Inhibitors of Cell Proliferation
Compounds 2 and 14 have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that these compounds could be used to control the growth of cancer cells.
Antimicrobial Agents
1,2,4-Triazole derivatives, including 4-(1,2,4-Triazol-1-yl)phenylthiourea, have been found to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Agents
These compounds have also been found to exhibit anti-inflammatory activities . This suggests that they could be used in the treatment of inflammatory diseases.
Enzyme Inhibitors
1,2,4-Triazole derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that they could be used in the treatment of diseases related to these enzymes.
Antiviral Agents
These compounds have also been found to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.
Antitubercular Agents
1,2,4-Triazole derivatives, including 4-(1,2,4-Triazol-1-yl)phenylthiourea, have been found to exhibit antitubercular activities . This suggests that they could be used in the treatment of tuberculosis.
Safety and Hazards
Propiedades
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c10-9(15)13-7-1-3-8(4-2-7)14-6-11-5-12-14/h1-6H,(H3,10,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZSWTOARPTBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Triazol-1-yl)phenylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)

![(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3163802.png)


![Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate](/img/structure/B3163830.png)



![6-Chlorothiazolo[5,4-b]pyridine](/img/structure/B3163841.png)



![5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3163883.png)